3-Bromopyruvate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

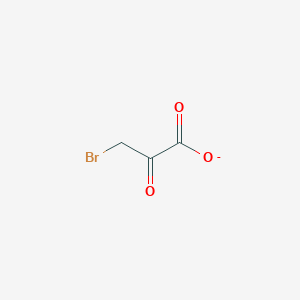

3-Bromopyruvate is a halogenated derivative of pyruvic acid, characterized by the presence of a bromine atom. This compound has garnered significant attention due to its potent anticancer properties. It is known for its ability to selectively target cancer cells while sparing normal tissues, making it a promising candidate for cancer therapy .

準備方法

Synthetic Routes and Reaction Conditions: 3-Bromopyruvate can be synthesized by adding bromine to pyruvic acid in the presence of a solvent such as dichloromethane and a catalyst like concentrated sulfuric acid. The reaction typically involves the dropwise addition of bromine over a period of approximately 3.5 hours, followed by stirring to produce a white precipitate. This precipitate is then filtered, washed with petroleum ether, and dried to yield this compound .

Industrial Production Methods: In industrial settings, this compound can be produced using high-pressure homogenization techniques. This involves the preparation of liquid crystalline nanoparticles of this compound by combining injection methods with high-pressure homogenization. The process is optimized to achieve desired particle size, encapsulation efficiency, and drug loading .

化学反応の分析

Types of Reactions: 3-Bromopyruvate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in this compound can be displaced by nucleophiles such as thiols in a bimolecular nucleophilic substitution reaction (S_N2).

Oxidation and Reduction Reactions: While specific oxidation and reduction reactions involving this compound are less documented, its structural similarity to pyruvic acid suggests potential reactivity in redox processes.

Common Reagents and Conditions:

Nucleophiles: Thiols are common nucleophiles that react with this compound.

Solvents: Dichloromethane and cyclohexane are commonly used solvents in the synthesis and reactions of this compound.

Catalysts: Concentrated sulfuric acid is often used as a catalyst in the synthesis of this compound.

Major Products:

科学的研究の応用

Anticancer Properties

Mechanism of Action

3-Bromopyruvate operates primarily by targeting the energy metabolism of cancer cells. It inhibits the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to a depletion of intracellular ATP and subsequent cell death. Notably, 3-BP selectively targets tumor cells through monocarboxylate transporters (MCTs), which are often overexpressed in these cells, minimizing effects on healthy tissues .

Case Studies and Research Findings

- Lung Cancer Models : In a study involving mouse models, aerosolized 3-BP was shown to significantly reduce tumor multiplicity and load by 49% and 80%, respectively, without causing liver toxicity—an important consideration given the compound's known toxicological profile at high doses .

- Pancreatic Cancer : Research demonstrated that 3-BP severely damages mitochondrial membranes in pancreatic cancer cells, leading to apoptosis via enhanced expression of active caspase-3. It also inhibited lactic acid production, which is associated with tumor aggressiveness .

- Hepatocellular Carcinoma : In studies involving liver cancer models, intravenous administration of 3-BP resulted in no significant accumulation in vital organs or toxicity, suggesting a favorable safety profile compared to other alkylating agents .

Metabolic Effects

Inhibition of Glycolysis

this compound is recognized for its potent inhibition of glycolysis, particularly in cancer cells that rely on this pathway for energy production. The compound disrupts glucose metabolism by inhibiting hexokinase II (HK2), leading to increased levels of reactive oxygen species (ROS) and endoplasmic reticulum stress. This multi-faceted approach results in apoptotic cell death in various cancer types .

Potential Clinical Applications

Given its mechanism of action and the promising results from preclinical studies, this compound is being investigated for its potential use in clinical settings:

- Combination Therapies : Ongoing research is exploring the efficacy of combining 3-BP with other chemotherapeutic agents to enhance treatment outcomes for resistant cancers.

- Targeting Metabolic Pathways : The ability of 3-BP to selectively target altered metabolic pathways in cancer cells presents opportunities for developing novel therapeutic strategies aimed at metabolic vulnerabilities.

Summary Table of Research Findings

作用機序

3-Bromopyruvate exerts its effects primarily through its alkylating properties. It selectively targets cancer cells by entering them via monocarboxylic acid transporters. Once inside the cells, it inhibits key metabolic enzymes involved in glycolysis and mitochondrial function. This leads to a depletion of ATP, causing rapid toxicity to cancer cells without affecting normal tissues .

Molecular Targets and Pathways:

Hexokinase II: this compound inhibits hexokinase II, an enzyme that plays a crucial role in glycolysis.

Glyceraldehyde-3-phosphate Dehydrogenase: This enzyme is highly sensitive to inhibition by this compound, further disrupting glycolytic pathways.

類似化合物との比較

3-Bromopyruvate is unique in its selective targeting of cancer cells and its potent anticancer properties. Similar compounds include:

Pyruvic Acid: The parent compound of this compound, involved in various metabolic pathways.

Lactic Acid: Structurally similar to pyruvic acid and this compound, but lacks the anticancer properties.

Other Halogenated Derivatives: Compounds such as 3,3-dibromo-2-oxopropanoic acid and tribromo-pyruvic acid, which have multiple bromine atoms, but their anticancer efficacy is less documented.

特性

CAS番号 |

68-38-2 |

|---|---|

分子式 |

C3H2BrO3- |

分子量 |

165.95 g/mol |

IUPAC名 |

3-bromo-2-oxopropanoate |

InChI |

InChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)/p-1 |

InChIキー |

PRRZDZJYSJLDBS-UHFFFAOYSA-M |

SMILES |

C(C(=O)C(=O)[O-])Br |

正規SMILES |

C(C(=O)C(=O)[O-])Br |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。